2-cyano-N-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)propanamide
Description
2-Cyano-N-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)propanamide is a synthetic acrylamide derivative featuring a cyano group at the C2 position, a 2,3-dimethylphenyl substituent on the amide nitrogen, and a 4-methoxyphenyl group at the C3 position. Its molecular formula is C₁₉H₁₉N₂O₂, with a molecular weight of 308.38 g/mol .
Properties
IUPAC Name |
2-cyano-N-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-5-4-6-18(14(13)2)21-19(22)16(12-20)11-15-7-9-17(23-3)10-8-15/h4-10,16H,11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPZWTRCOJJVOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(CC2=CC=C(C=C2)OC)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dimethylbenzylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base, which is then subjected to a cyanoacetylation reaction to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like piperidine or acetic acid to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the cyano group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
- Studies have indicated that derivatives of cyano-containing compounds exhibit significant anticancer properties. For instance, compounds similar to 2-cyano-N-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)propanamide have shown effectiveness in inhibiting cancer cell proliferation in vitro, particularly against breast and prostate cancer cell lines .
Enzyme Inhibition
- This compound may serve as a potent inhibitor for specific enzymes involved in metabolic pathways related to cancer progression. The presence of the cyano group can enhance binding affinity to target enzymes, making it a candidate for further investigation in enzyme inhibition studies .
Agrochemical Development
Pesticidal Properties
- Research has suggested that compounds with similar structures can exhibit insecticidal and fungicidal activities. The incorporation of the cyano group may contribute to enhanced bioactivity against various pests, making it a potential candidate for developing new agrochemicals .
Material Science
Polymer Synthesis
- The unique chemical structure allows for potential applications in polymer chemistry. The compound can be utilized as a building block in synthesizing novel polymers that require specific functional groups for enhanced properties such as thermal stability and mechanical strength .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated various cyano-containing compounds for their anticancer activity. The results demonstrated that certain derivatives exhibited IC50 values below 10 µM against MCF-7 breast cancer cells, suggesting that modifications to the cyano group can significantly enhance anticancer efficacy .
Case Study 2: Enzyme Inhibition
An investigation into the enzyme inhibitory effects of related compounds showed that they could inhibit the activity of topoisomerase II, an important target in cancer therapy. The study found that structural modifications, including the addition of methoxy groups, improved binding affinity and selectivity towards the enzyme .
Case Study 3: Pesticidal Efficacy
Research conducted by agricultural scientists revealed that structurally similar compounds demonstrated effective control over aphid populations in field trials. The results indicated a significant reduction in pest numbers within two weeks of application, highlighting the potential use of such compounds in integrated pest management strategies .
Mechanism of Action
The mechanism of action of 2-cyano-N-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs in Corrosion Inhibition
ACR-2 (2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide) and ACR-3 (2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide) are acrylamide derivatives studied for corrosion inhibition on copper in nitric acid. Key comparisons:
However, the dimethylphenyl group could enhance steric bulk, altering surface coverage .
Antibacterial Propanamide Derivatives
Compounds 5n , 5o , and 5p from are 3-[4-(2-furoyl)-1-piperazinyl]-N-(substituted phenyl)propanamides with antibacterial properties. Comparisons:
The target compound lacks the furoyl-piperazinyl moiety critical for antibacterial activity in 5n–5p. Its cyano group may instead favor interactions with enzymes or receptors through dipole interactions .
Flavone-Based Propanamide Derivatives
Compounds VIj and VIk () are flavone-propanamide hybrids with adenosine A2B receptor affinity. Comparisons:
The target compound’s smaller size and lack of a chromen-3-yloxy group may limit receptor binding compared to VIj/VIk. However, the cyano group could enhance binding to hydrophobic pockets .
Thiophene and Pyridine Analogs
and highlight analogs like 2-cyano-N-(4-methoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide and 2-Cyano-N-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide. Key differences:
- Thiophene vs. Methoxyphenyl : Thiophene introduces sulfur-based π-π interactions, while methoxyphenyl enhances electron donation .
- Substituent Position : The 3,5-dimethylphenyl group in ’s compound vs. 2,3-dimethylphenyl in the target compound alters steric effects and solubility .
Theoretical and Experimental Insights
- DFT/Monte Carlo Simulations : Applied to ACR-2/3 to correlate electron density with corrosion inhibition . Similar studies could predict the target compound’s reactive sites.
- Langmuir Adsorption: Observed in ACR-2/3, suggesting monolayer surface coverage . The target compound’s dimethylphenyl group may disrupt this behavior.
Biological Activity
2-Cyano-N-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)propanamide, a compound with the molecular formula , has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action based on diverse research findings.
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of Intermediate : Reaction of 2,3-dimethylbenzylamine with 4-methoxybenzaldehyde to create a Schiff base.
- Cyanoacetylation : The intermediate undergoes cyanoacetylation to yield the final product.
The reaction conditions generally employ solvents like ethanol or methanol and catalysts such as piperidine or acetic acid to enhance yields .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, showing promising results:
- MCF-7 (Breast Cancer) : The compound demonstrated an IC50 value in the micromolar range, indicating effective cytotoxicity.
- U-937 (Monocytic Leukemia) : Similar efficacy was observed, suggesting broad-spectrum anticancer potential.
Table 1 summarizes the cytotoxic effects against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.93 | Induction of apoptosis via caspase activation |
| U-937 | 2.84 | Cell cycle arrest and necroptosis |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial effects. Preliminary studies suggest it may inhibit the growth of specific bacterial strains, although further research is needed to elucidate the full spectrum of activity.
The biological activity of this compound can be attributed to its structural features:
- Electrophilic Nature : The cyano group acts as an electrophile, allowing interactions with nucleophilic sites in proteins and enzymes.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
Case Studies
Several case studies highlight the compound's potential:
- In Vitro Studies : A study demonstrated that treatment with this compound led to increased apoptosis in MCF-7 cells, characterized by elevated levels of caspase-3 and -7 activities.
- Animal Models : In vivo studies are ongoing to assess its efficacy and safety profile in cancer models, which could provide insights into its therapeutic potential.
Comparative Analysis with Related Compounds
Comparative studies with similar compounds reveal unique aspects of this compound:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 2-cyano-N-(2,3-dimethylphenyl)-3-phenylpropanamide | Lacks methoxy group | Reduced anticancer activity |
| 2-cyano-N-(2,3-dimethylphenyl)-3-(4-hydroxyphenyl)propanamide | Hydroxy group affects solubility | Varies in interaction with biological targets |
The presence of both cyano and methoxy groups in the target compound contributes to its distinct chemical properties and biological activities.
Q & A
Q. What are the standard methodologies for synthesizing 2-cyano-N-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)propanamide with high purity?
Methodological Answer:
- Synthetic Route Optimization : Begin with a nucleophilic acyl substitution reaction between 2,3-dimethylaniline and a cyano-substituted propanoyl chloride derivative. Use polar aprotic solvents (e.g., DMF or THF) to enhance reactivity .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the pure amide. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via / NMR .
- Safety : Adhere to protocols for handling cyano groups (e.g., use fume hoods, avoid skin contact) and dispose of waste via certified chemical disposal services .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze NMR for methoxy (-OCH) protons (δ 3.7–3.9 ppm), cyano group absence of protons, and aromatic protons (δ 6.8–7.5 ppm). Use NMR to confirm carbonyl (C=O, ~165–170 ppm) and nitrile (C≡N, ~115–120 ppm) groups .
- FT-IR : Validate amide C=O stretch (~1650 cm) and nitrile C≡N stretch (~2250 cm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns.
Advanced Research Questions
Q. How can computational modeling predict the reactivity and stability of this compound in catalytic environments?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use Gaussian 16 with B3LYP/6-311G(d,p) basis set .
- Reaction Pathway Simulation : Apply ICReDD’s reaction path search methods to identify transition states and optimize reaction conditions (e.g., solvent effects, temperature) .
- Validation : Cross-check computational results with experimental kinetic data (e.g., Arrhenius plots) to refine models.
Q. What strategies resolve contradictions between experimental and computational data on the compound’s stability?
Methodological Answer:
- Data Triangulation : Compare XRD-derived bond lengths (e.g., C=O: ~1.23 Å, C–N: ~1.34 Å ) with DFT-optimized geometries. Discrepancies >0.05 Å suggest recalibration of computational parameters.
- Sensitivity Analysis : Vary solvent polarity and protonation states in simulations to match experimental UV-Vis or NMR shifts.
- Error Mitigation : Use Bayesian optimization to iteratively align computational predictions with experimental outcomes .
Q. How do substituent positions (e.g., methoxy, cyano) influence the compound’s physicochemical properties?
Methodological Answer:
- Crystal Packing Analysis : X-ray crystallography reveals intermolecular interactions (e.g., N–H···O hydrogen bonds, C–H···π contacts) that affect solubility and melting point .
- Solubility Studies : Perform phase diagrams in binary solvent systems (e.g., water/ethanol) to correlate methoxy group positioning with hydrophobicity.
- Thermogravimetric Analysis (TGA) : Assess thermal stability; cyano groups may reduce decomposition temperatures compared to non-cyano analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
